3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N-(4-sulfamoylphenyl)benzofuran-6-sulfonamide
Overview
Description
3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N-(4-sulfamoylphenyl)benzofuran-6-sulfonamide is a useful research compound. Its molecular formula is C24H20Br2N2O7S2 and its molecular weight is 672.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on sulfonamide compounds often focuses on their synthesis and chemical properties. For instance, the synthesis of sulfonamide derivatives involves reactions that could be applicable to the synthesis of the mentioned compound. The study of their molecular structure and gas-phase acidity can provide insights into their reactivity and stability, which are crucial for developing pharmaceuticals or chemical reagents (Hayun et al., 2012).
Antimicrobial and Antitumor Activities
Sulfonamides exhibit a range of biological activities, including antimicrobial and antitumor properties. The synthesis and evaluation of sulfonamide derivatives for their antimicrobial activity against various pathogens highlight their potential as therapeutic agents (Mohamed, 2007). Additionally, certain sulfonamide compounds have been investigated for their antitumor activities, providing a foundation for the development of new cancer treatments (Kucukoglu et al., 2016).
Environmental Degradation
The environmental persistence and degradation of sulfonamide antibiotics are of significant concern due to their potential to promote antibiotic resistance. Studies on the degradation pathways of sulfonamides by microbial strains offer insights into the environmental fate of these compounds and strategies for mitigating their impact (Ricken et al., 2013).
Inhibitory Activities and Mechanisms
Investigations into the inhibitory activities of sulfonamide compounds against enzymes like carbonic anhydrase have revealed their potential as therapeutic agents for conditions such as glaucoma and edema. The elucidation of their mechanisms of action provides valuable information for the design of inhibitors with improved efficacy and selectivity (Akbaba et al., 2013).
Properties
IUPAC Name |
3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N-(4-sulfamoylphenyl)-1-benzofuran-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Br2N2O7S2/c1-3-20-22(23(29)13-10-18(25)24(34-2)19(26)11-13)17-9-8-16(12-21(17)35-20)37(32,33)28-14-4-6-15(7-5-14)36(27,30)31/h4-12,28H,3H2,1-2H3,(H2,27,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWYCIWYQMIULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)C4=CC(=C(C(=C4)Br)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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